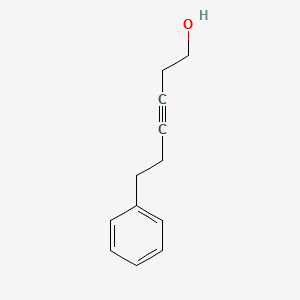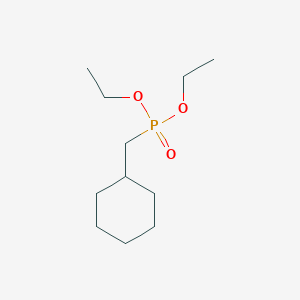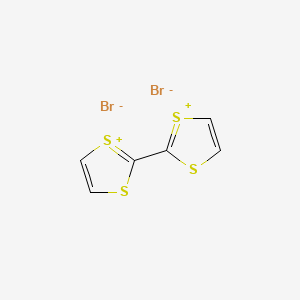![molecular formula C10H20N2O4S2Se B14495101 (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid CAS No. 63347-00-2](/img/structure/B14495101.png)
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid: is a complex organic compound featuring a unique combination of amino, carboxyl, and sulfanylselanylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core amino acid structure, followed by the introduction of the sulfanylselanylsulfanyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylselanylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups, converting them into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylselanylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfanylselanylsulfanyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-3-methylbutanoic acid: Lacks the selanylsulfanyl group, making it less reactive.
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]selanylsulfanyl-3-methylbutanoic acid: Contains only the selanylsulfanyl group, resulting in different reactivity and applications.
Uniqueness: The presence of both sulfanylselanylsulfanyl and amino groups in (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid makes it unique, offering a combination of reactivity and functionality not found in similar compounds.
Properties
CAS No. |
63347-00-2 |
|---|---|
Molecular Formula |
C10H20N2O4S2Se |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O4S2Se/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
DWBDHLPCMJJWGP-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S[Se]SC(C)(C)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S[Se]SC(C)(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
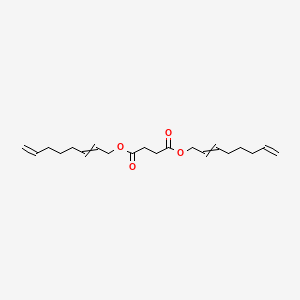

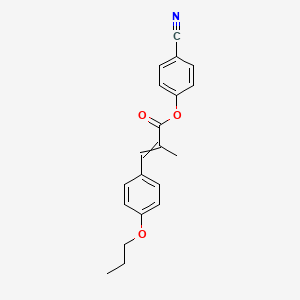
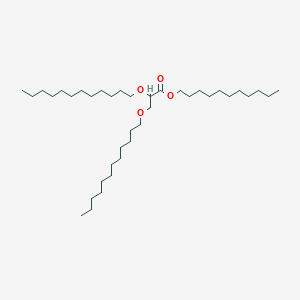
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
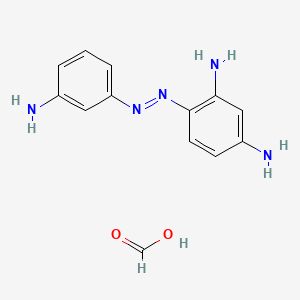
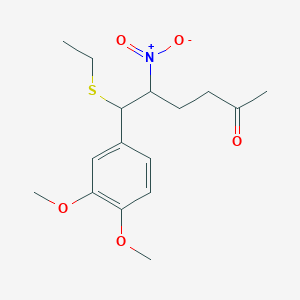
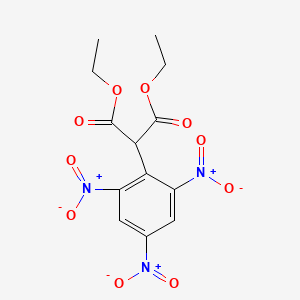
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
